molecular formula C19H16ClN5 B2406475 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890945-54-7

1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2406475
CAS No.: 890945-54-7
M. Wt: 349.82
InChI Key: OICNESFQMWCJPT-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidin-4-amine derivative characterized by a 3-chlorophenyl group at position 1 and a 2,4-dimethylphenyl substituent on the amine moiety. Its structural framework aligns with pharmacologically active analogs targeting cancer, infectious diseases, and neurological disorders . Safety data indicate standard handling protocols for pyrazolo[3,4-d]pyrimidine derivatives, including proper storage and toxicity precautions .

Properties

IUPAC Name

1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5/c1-12-6-7-17(13(2)8-12)24-18-16-10-23-25(19(16)22-11-21-18)15-5-3-4-14(20)9-15/h3-11H,1-2H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICNESFQMWCJPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine core.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings, using reagents like halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or organometallic reagents in the presence of a catalyst like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, anticancer, and antimicrobial drugs.

    Biological Research: It is used as a tool compound to study biological pathways and molecular targets, helping to elucidate mechanisms of action and potential therapeutic applications.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It is employed in chemical biology research to probe the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a kinase enzyme, inhibiting its activity and thereby affecting cell signaling pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

Key Findings :

  • Chlorine positioning: Meta-substituted chlorophenyl (target compound) vs.
  • Functional groups : Thioether (e.g., 6-(methylthio) in 2a) increases molecular polarizability, while methoxyethyl () enhances aqueous solubility .
  • Aromatic extensions: Naphthyl (NA-PP1) and phenoxymethyl (47g) groups improve affinity for hydrophobic enzyme pockets .

Key Findings :

  • Neuroblastoma specificity : S29’s 4-fluorobenzyl group enhances blood-brain barrier penetration, critical for neurological applications .
  • Therapeutic range : Anti-malarial compounds (e.g., 17g) show sub-micromolar EC₅₀ values, making them promising leads .

Physicochemical Properties and Pharmacokinetics

Modifications impact solubility, stability, and bioavailability:

Compound Molecular Weight (g/mol) Solubility Features Stability Insights
Target Compound ~370 (estimated) Lipophilic (dimethylphenyl) Likely CYP450 metabolism
2c () 409.88 Ethylthio group enhances lipophilicity Stable under reflux conditions
47g () 276.06 Chlorophenoxymethyl improves solubility HRMS-confirmed purity (Δ 0.001 ppm)
NM-PP1 () 388.45 Naphthylmethyl increases logP Stable in plasma (Merck data)

Key Findings :

  • Lipophilicity : Bulky groups (e.g., tert-butyl in NA-PP1) prolong half-life but may reduce solubility .
  • Synthetic yields : Derivatives with methylthio (2a, 69% yield) are more efficiently synthesized than ethylthio analogs (2c, 51%) .

Biological Activity

1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, inhibition of specific enzymes, and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer therapy. For instance, compounds from this class have shown significant inhibitory effects on various cancer cell lines.

  • Inhibition of EGFR and VEGFR : The compound demonstrated potent inhibition against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), with IC50 values ranging from 0.3 µM to 24 µM. Notably, a related compound was identified as a dual inhibitor of EGFR and VEGFR-2, exhibiting a selective index that suggests a promising therapeutic window for anticancer applications .
  • Mechanism of Action : Molecular docking studies have elucidated the binding mechanisms of these compounds to their target proteins. The interaction profiles suggest that the pyrazolo[3,4-d]pyrimidine scaffold can effectively disrupt cancer cell proliferation and induce apoptosis through multiple pathways .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in cancer progression:

  • Topoisomerase II Inhibition : The compound exhibited significant inhibition against topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition is crucial for preventing cancer cell proliferation .
  • COX Inhibition : Some derivatives have shown promising anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Specific IC50 values for COX-2 inhibition have been reported as low as 0.02–0.04 µM for structurally related compounds .

Study 1: Anticancer Efficacy in MCF-7 Cells

A study investigated the effects of a structurally similar pyrazolo[3,4-d]pyrimidine on MCF-7 breast cancer cells. The results indicated that the compound significantly inhibited tumor growth and induced apoptosis through cell cycle arrest and DNA fragmentation .

ParameterResult
IC50 (EGFR)0.3 µM
IC50 (VEGFR-2)7.60 µM
Apoptosis InductionSignificant
Cell Migration InhibitionYes

Study 2: Selective COX Inhibition

Another study focused on evaluating the anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives against COX enzymes. The findings revealed that several compounds exhibited high selectivity towards COX-2 over COX-1, suggesting their potential as safer anti-inflammatory agents .

Compound IDIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index
Compound A>100.02>500
Compound B>100.04>250

Q & A

Advanced Research Question

  • Molecular Dynamics (MD) Simulations: Predict binding stability with targets (e.g., RMSD <2.0 Å over 100 ns simulations) .
  • ADMET Prediction: Tools like SwissADME estimate logP (~3.1) and BBB permeability (CNS = -1.2), highlighting the need for hydrophilic derivatives to improve bioavailability .
  • QSAR Models: Correlate substituent electronegativity (e.g., Hammett σ values) with IC50, guiding synthetic prioritization .

What strategies are effective in improving the aqueous solubility of this lipophilic compound?

Advanced Research Question

  • Prodrug Design: Phosphorylation of the pyrimidine NH group increases solubility 10-fold (from 0.02 mg/mL to 0.2 mg/mL in water) .
  • Nanoformulation: Encapsulation in PEGylated liposomes (size ~100 nm) enhances in vivo bioavailability by 60% in murine models .
  • Co-solvency: Use of 20% β-cyclodextrin in PBS achieves stable solutions for in vitro assays .

What crystallographic data are available for this compound, and how do structural features influence activity?

Advanced Research Question

  • X-ray Data: The pyrazolo[3,4-d]pyrimidine core adopts a planar conformation (dihedral angle <5° with aryl rings), facilitating π-π stacking with kinase active sites .
  • Hydrogen Bonding: The N-4 amine forms H-bonds with conserved residues (e.g., Glu762 in EGFR), as confirmed by docking studies (binding energy = -9.8 kcal/mol) .
  • Cl···π Interactions: The 3-chlorophenyl group engages in halogen bonding with Phe856 in VEGFR2, contributing to nanomolar inhibition (IC50 = 12 nM) .

How can researchers validate target engagement and mechanism of action in cellular models?

Advanced Research Question

  • Cellular Thermal Shift Assay (CETSA): Confirm target binding by observing thermal stabilization of EGFR (ΔTm = 4.5°C at 10 µM compound) .
  • RNAi Knockdown: siRNA-mediated EGFR silencing reduces compound efficacy (IC50 increases from 0.8 µM to >10 µM), confirming target specificity .
  • Phosphoproteomics: LC-MS/MS identifies downstream signaling nodes (e.g., ERK1/2 phosphorylation inhibition) .

What are the critical considerations for designing in vivo efficacy studies?

Advanced Research Question

  • Dosing Regimen: BID dosing at 25 mg/kg (oral) maintains plasma levels >IC90 for 8 hrs in mice .
  • Toxicity Screening: Monitor liver enzymes (ALT/AST) and renal function (BUN) to rule out off-target toxicity .
  • PD/PK Correlation: Tumor shrinkage correlates with AUC0–24h >500 µg·hr/mL in xenograft models .

How can structure-activity relationship (SAR) studies guide derivative synthesis?

Advanced Research Question

  • Substituent Effects: Replacing 2,4-dimethylphenyl with 3,5-difluorophenyl improves logD by 0.5 units, enhancing BBB penetration .
  • Ring Expansion: Pyrido[2,3-d]pyrimidine analogs show 3-fold higher potency against Abl1 kinase (IC50 = 2.1 nM vs. 6.5 nM for parent compound) .
  • Bioisosteres: Substituting chlorine with trifluoromethyl retains activity while reducing metabolic clearance (CLhep = 12 mL/min/kg vs. 22 mL/min/kg) .

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